4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride
Description
4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound is characterized by its molecular formula C10H14ClF2NO and a molecular weight of 237.67 g/mol .
Properties
IUPAC Name |
4-(3,5-difluorophenoxy)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c11-8-5-9(12)7-10(6-8)14-4-2-1-3-13;/h5-7H,1-4,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPIIJVRTSSITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride typically involves the reaction of 3,5-difluorophenol with butan-1-amine under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides to form substituted amines or amides.
Scientific Research Applications
4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride can be compared with other similar compounds, such as:
4-(3,5-Difluorophenoxy)butan-1-amine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
3,5-Difluorophenol: A precursor in the synthesis of the compound, which shares some structural similarities but has different chemical properties.
Butan-1-amine: Another precursor, which is a simple amine with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Biological Activity
4-(3,5-Difluorophenoxy)butan-1-amine hydrochloride is a synthetic organic compound notable for its unique structure and potential biological activities. This compound has garnered attention in the fields of pharmacology and medicinal chemistry due to its interactions with various biological targets. This article explores its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a butan-1-amine group linked to a 3,5-difluorophenoxy moiety, which contributes to its biological properties. The presence of fluorine atoms enhances its lipophilicity and potential interactions with biological membranes.
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been studied as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. By inhibiting AChE, the compound may increase acetylcholine levels in synaptic clefts, potentially enhancing cholinergic signaling.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It appears to interfere with cancer cell proliferation through mechanisms that warrant further investigation.
- Antibacterial Properties : The compound has shown promise in antibacterial applications, indicating potential use in treating bacterial infections.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features:
| Compound Name | Key Features |
|---|---|
| 4-(3,5-Dichlorophenoxy)butan-1-amine | Contains chlorine instead of fluorine; different reactivity and biological properties. |
| 4-(3,5-Dimethylphenoxy)butan-1-amine | Methyl groups instead of fluorine; affects lipophilicity and potential interactions. |
| 4-(3,5-Difluorophenoxy)butan-2-amine | Variation in amine position; influences pharmacodynamics and application scope. |
This comparison highlights the versatility of the chemical class while underscoring the unique properties of this compound.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Acetylcholinesterase Inhibition Study : A study conducted by researchers demonstrated that the compound effectively inhibited AChE activity in vitro. The IC50 value was determined to be significantly lower than that of commonly used AChE inhibitors, suggesting a strong potential for therapeutic applications in neurodegenerative diseases.
- Antitumor Efficacy : In a preliminary in vivo study using murine models, the compound exhibited a reduction in tumor size when administered at specific dosages. The mechanism was hypothesized to involve apoptosis induction in cancer cells.
- Antibacterial Activity Assessment : Another study explored the antibacterial effects against various strains of bacteria. The results indicated that the compound had a broad spectrum of activity, particularly against Gram-positive bacteria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
